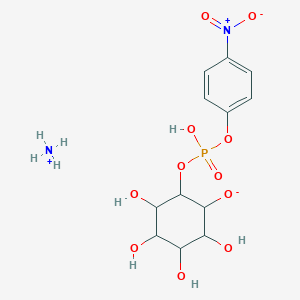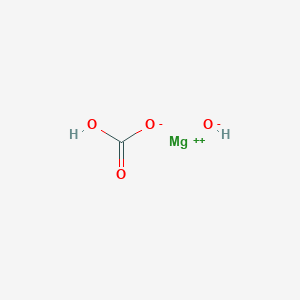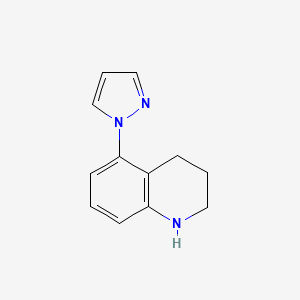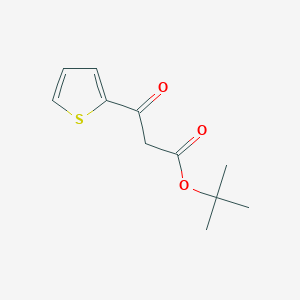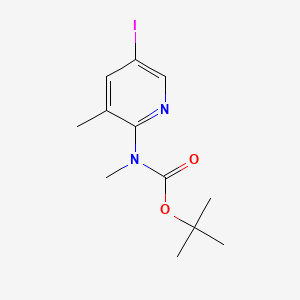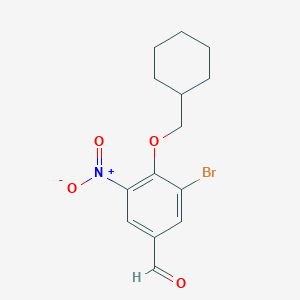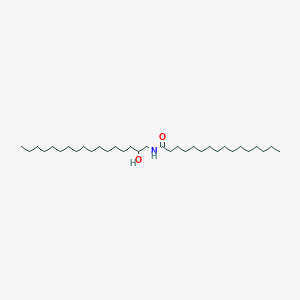
Bis(3-methylphenyl) phosphorochloridate
説明
m-TolylPhosphorochloridate: is an organophosphorus compound with the chemical formula C8H8ClO2P . It is a derivative of phosphorochloridate, characterized by the presence of a tolyl group attached to the phosphorus atom. This compound is typically used in organic synthesis and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: m-TolylPhosphorochloridate can be synthesized through the reaction of m-tolyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
m-Tolyl alcohol+POCl3→m-TolylPhosphorochloridate+HCl
Industrial Production Methods: In an industrial setting, the production of m-TolylPhosphorochloridate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: m-TolylPhosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form m-tolyl alcohol and phosphoric acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Catalysts: Bases such as pyridine or triethylamine
Major Products:
Esters, Amides, Thioesters: Formed through substitution reactions
m-Tolyl Alcohol and Phosphoric Acid: Formed through hydrolysis
科学的研究の応用
m-TolylPhosphorochloridate has a wide range of applications in scientific research, including:
Organic Synthesis:
Biological Studies: Employed in the synthesis of biologically active compounds and enzyme inhibitors.
Medicinal Chemistry: Utilized in the development of pharmaceuticals and drug intermediates.
Industrial Applications: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of m-TolylPhosphorochloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphorus-containing products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Diethyl Phosphorochloridate: Another phosphorochloridate with ethyl groups instead of a tolyl group.
Diphenyl Phosphorochloridate: Contains phenyl groups and is used in similar applications.
Uniqueness: m-TolylPhosphorochloridate is unique due to the presence of the tolyl group, which imparts specific reactivity and properties. This makes it suitable for certain applications where other phosphorochloridates may not be as effective.
特性
IUPAC Name |
1-[chloro-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO3P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHGXOAKDDJDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289264 | |
| Record name | Bis(3-methylphenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-14-4 | |
| Record name | NSC60026 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(3-methylphenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


